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Sec-butylbenzene - 68411-44-9

Sec-butylbenzene

Catalog Number: EVT-7933240
CAS Number: 68411-44-9
Molecular Formula: C10H14
Molecular Weight: 134.22 g/mol
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Product Introduction

Description

Sec-butylbenzene, also recognized as (1-methylpropyl)benzene, is a colorless liquid belonging to the class of alkylbenzenes. [] It is characterized by a distinctive gasoline-like odor. [] Within the realm of scientific research, sec-butylbenzene often serves as a model compound, particularly in studies exploring the reactivity and properties of aromatic hydrocarbons. [, , ]

Overview

Sec-butylbenzene, also known as secondary butyl benzene, is an organic compound with the molecular formula C10H14C_{10}H_{14}. It is classified as an aromatic hydrocarbon due to the presence of a benzene ring in its structure. This compound is colorless and flammable, characterized by its aromatic odor. It is primarily used in the chemical and pharmaceutical industries, as well as in the production of fragrances and coatings .

Source and Classification

Sec-butylbenzene is derived from the alkylation of benzene with 2-butanol or through other synthetic routes involving various alkylating agents. Its classification falls under several categories, including flammable liquids (H226) and substances that may cause irritation upon exposure . The compound is listed under the CAS number 135-98-8 and has synonyms such as s-butylbenzene and 1-methylpropyl benzene.

Synthesis Analysis

Methods of Synthesis

Sec-butylbenzene can be synthesized through several methods:

  1. Alkylation of Benzene: This method involves the reaction of benzene with 2-butanol in the presence of a catalyst, typically an acid catalyst like sulfuric acid.
  2. Friedel-Crafts Reaction: In this classic organic reaction, a butyl halide (such as sec-butyl chloride) reacts with benzene in the presence of a Lewis acid catalyst (like aluminum chloride).
  3. Hydrocarbon Cracking: This process can yield sec-butylbenzene as a byproduct when larger hydrocarbons are cracked at high temperatures.

These methods vary in efficiency and yield, with the Friedel-Crafts reaction being one of the most common for laboratory synthesis.

Molecular Structure Analysis

Structure and Data

Sec-butylbenzene has a distinct molecular structure characterized by:

  • Molecular Formula: C10H14C_{10}H_{14}
  • Molecular Weight: 134.22 g/mol
  • Structural Formula: The compound consists of a butyl group attached to a benzene ring at the second carbon atom, represented as:
C6H5C(C4H9)\text{C}_6\text{H}_5\text{C}(\text{C}_4\text{H}_9)
  • Physical State: It exists as a liquid at room temperature.
  • Boiling Point: Approximately 173-174°C
  • Density: About 0.8600 g/mL
  • Solubility: Nearly insoluble in water but miscible with organic solvents like alcohols and ethers .
Chemical Reactions Analysis

Reactions and Technical Details

Sec-butylbenzene participates in various chemical reactions typical of aromatic compounds:

  1. Electrophilic Aromatic Substitution: The presence of the butyl group can direct electrophiles to the ortho or para positions on the benzene ring, facilitating reactions such as nitration or sulfonation.
  2. Oxidation Reactions: Sec-butylbenzene can be oxidized to form ketones or carboxylic acids under specific conditions, often using oxidizing agents like potassium permanganate.
  3. Hydrogenation: Under high pressure and temperature, sec-butylbenzene can be hydrogenated to form aliphatic hydrocarbons.

These reactions highlight its reactivity due to the electron-donating effects of the alkyl group attached to the aromatic system.

Mechanism of Action

Process and Data

The mechanism of action for sec-butylbenzene primarily involves its interaction with electrophiles during substitution reactions. The electron density on the benzene ring is influenced by the alkyl substituent, which stabilizes carbocation intermediates formed during electrophilic attack. This stabilization leads to preferential substitution patterns (ortho/para) based on sterics and electronic effects.

For instance, when reacting with nitric acid for nitration, sec-butylbenzene forms a sigma complex intermediate that rearranges to yield nitro-substituted products:

  1. Formation of sigma complex:
    C6H5C(C4H9)+NO2+[C6H5C(C4H9)NO2]+\text{C}_6\text{H}_5\text{C}(\text{C}_4\text{H}_9)+\text{NO}_2^+\rightarrow [\text{C}_6\text{H}_5\text{C}(\text{C}_4\text{H}_9)-\text{NO}_2]^+
  2. Deprotonation leads to product formation.

This mechanism illustrates how structural features influence reactivity patterns.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Aromatic
  • Boiling Point: 173-174°C
  • Melting Point: Approximately -8.27°C
  • Density: 0.8600 g/mL
  • Refractive Index: Between 1.4890 and 1.491
  • Flash Point: Approximately 52°C .

Chemical Properties

Sec-butylbenzene is flammable and should be handled with care to avoid ignition sources. Its low solubility in water limits its use in aqueous environments, while its compatibility with organic solvents makes it suitable for various industrial applications.

Applications

Sec-butylbenzene finds numerous applications across different industries:

  1. Chemical Industry: Used as an intermediate in synthesizing other organic compounds.
  2. Pharmaceuticals: Acts as a solvent or reagent in drug formulation processes.
  3. Fragrance Production: Utilized in creating aromatic compounds for perfumes.
  4. Coatings Industry: Employed in formulations for paints and varnishes due to its solvent properties .
Synthetic Methodologies and Reaction Mechanisms

Catalytic Alkylation of Benzene with n-Butene

The industrial production of sec-butylbenzene (SBB) predominantly occurs through Friedel-Crafts alkylation, where benzene reacts with n-butene isomers (1-butene, cis-2-butene, trans-2-butene) using Lewis acid catalysts. This electrophilic aromatic substitution proceeds via a carbocationic mechanism, with the secondary butyl carbocation exhibiting preferential formation due to its greater stability compared to the primary carbocation intermediate. The reaction network is complex, involving multiple equilibria between butene isomers and competitive alkylation pathways that significantly influence product distribution and purity [3] [6].

Role of Aluminum Chloride Complex Catalysts in Regioselectivity

Aluminum chloride (AlCl₃) forms homogeneous complex catalysts with hydrogen chloride (HCl) and aromatic hydrocarbons (typically SBB itself or ethylbenzene) in a molar ratio of approximately 1:0.5:2. This complex functions as a potent Lewis acid, enhancing the electrophilicity of n-butene by promoting its protonation to the sec-butyl carbocation (CH₃CH₂ĊHCH₃). The catalytic cycle involves continuous regeneration of the electrophile, enabling high conversion rates. Critically, the composition and concentration of this complex directly influence regioselectivity. A well-formed complex suppresses isomerization pathways that lead to the undesired linear isomer n-butylbenzene (thermodynamically disfavored) and minimizes the formation of the branched isomer iso-butylbenzene (IBB), which arises from carbocation rearrangement (methyl shift) to the more stable tertiary carbocation before benzene attack [3] [5] [6].

Optimization of Reaction Temperature and Catalyst Loading

Precise control of reaction temperature and catalyst concentration is paramount for maximizing SBB yield while minimizing IBB formation. Empirical studies and patent data reveal a strong interdependence:

  • Temperature: Lower temperatures (20-70°C) dramatically suppress IBB formation by reducing the rate of carbocation isomerization. However, temperatures below 20°C slow the primary alkylation reaction excessively. Temperatures exceeding 90°C significantly accelerate isomerization, leading to unacceptable IBB levels (>1% relative to SBB). The optimal range is 20-70°C [3] [6].
  • Catalyst Loading (AlCl₃ basis): Catalyst concentration, expressed as % AlCl₃ by weight relative to benzene feed, must be balanced. Concentrations below 0.3 wt% necessitate higher reaction temperatures to achieve practical reaction rates, inadvertently promoting IBB. Concentrations above 5 wt% increase catalyst cost, complicate separation/recycling, and also elevate IBB formation. The optimal range is 0.3-1.0 wt% AlCl₃ relative to benzene. This higher loading (compared to older processes using 0.05-0.25 wt%) allows operation at lower temperatures, providing the kinetic control needed for high selectivity [3] [6].
  • Interaction (C x T x 2^{(K-20)/10}): Patents describe a critical parameter combining catalyst concentration (C, %), reaction time (T, hr), and temperature (K, °C). Maintaining 20 < C x T x 2^{(K-20)/10} < 40 (alongside C ≤ 0.9%, T ≤ 0.7 hr, K ≥ 80°C) ensures high conversion while keeping IBB ≤ 1 wt% relative to SBB. This relationship highlights the trade-offs; higher temperatures require lower catalyst concentrations or shorter contact times to avoid excessive isomerization [5] [6].

Table 1: Optimization of Aluminum Chloride-Catalyzed Benzene Alkylation with n-Butene

AlCl₃ Loading (wt% vs Benzene)Temperature Range (°C)IBB/SBB Ratio (wt%)Key Effect
< 0.3>90 (required)>3.5High isomerization due to elevated temperature needed for reaction rate
0.3 - 1.020 - 70≤ 0.8Optimal balance: Low temp suppresses isomerization, sufficient catalyst ensures rate
>1.0 - 5.020 - 700.8 - 1.0Increased catalyst cost & handling; slight rise in IBB
>5.020 - 70>1.0Excessive catalyst promotes side reactions including isomerization

Byproduct Formation Pathways (e.g., Isobutylbenzene, Di-/Tri-butylbenzenes)

Several undesired byproducts form through competing reaction pathways:

  • Isobutylbenzene (IBB): The primary undesirable byproduct. Forms via isomerization of the sec-butyl carbocation intermediate to the tert-butyl carbocation (CH₃Ċ(CH₃)CH₃) through a methyl shift, followed by benzene attack. This rearrangement is kinetically favored at higher temperatures (>70°C) and with either very low or very high catalyst concentrations. IBB is problematic due to its boiling point (172.8°C) being very close to SBB (173.5°C), making distillation separation impractical on an industrial scale. Furthermore, IBB severely inhibits the subsequent oxidation step of SBB to hydroperoxide; even 1 wt% IBB can reduce the oxidation rate by ~9%, while 3.5 wt% reduces it by ~18% [3] [5] [6].
  • Di-sec-butylbenzene (DSBB) and Tri-sec-butylbenzene (TSBB): Result from over-alkylation when SBB or DSBB molecules undergo further alkylation by sec-butyl carbocations. This occurs due to excess n-butene relative to benzene or localized high catalyst activity. While thermodynamically favored under prolonged reaction times, their formation is kinetically controlled. These polyalkylated benzenes are less volatile (higher boiling points than SBB) and can be separated by distillation. Crucially, they are valuable feedstocks for transalkylation back to SBB [3] [6].
  • tert-Butylbenzene (TBB): Can form directly if iso-butene (2-methylpropene) is present as an impurity in the n-butene feed. TBB has a significantly lower boiling point (169°C) than SBB and can be separated by distillation, but its formation consumes feed and reduces yield.
  • Heavy Ends/Oligomers: Result from polymerization of butene isomers or reactions involving multiple alkylations and dealkylations, leading to high molecular weight tar-like materials that can deactivate catalysts and foul equipment.

Transalkylation Processes for Recycling Polyalkylated Byproducts

The transalkylation reaction is essential for process economics and yield maximization in SBB production. It converts the undesired polyalkylated benzenes (predominantly DSBB and TSBB) back into valuable SBB by reacting them with excess benzene. This reaction utilizes the same AlCl₃ complex catalyst employed in the primary alkylation step and proceeds via an analogous electrophilic mechanism:

DSBB + Benzene ⇌ 2 SBBTSBB + Benzene ⇌ SBB + DSBB (followed by DSBB + Benzene ⇌ 2 SBB)

The equilibrium favors monoalkylation under conditions of high benzene-to-polyalkylate ratio. Typically conducted at temperatures similar to alkylation (50-80°C) and with catalyst concentrations sufficient to drive the reaction, transalkylation allows near-quantitative recycling of the butyl groups from the heavier byproducts. After separation from the reaction mixture (usually via distillation), the DSBB/TSBB fraction is mixed with fresh benzene and fed to a dedicated transalkylation reactor or a specific zone within the alkylation reactor system. This integrated approach significantly boosts the overall yield of SBB from the initial benzene and n-butene feeds [5] [6].

Advances in Zeolite-Based Heterogeneous Catalysts

While AlCl₃ catalysis dominates industrially due to its high activity, its drawbacks (corrosiveness, difficulty in separation, continuous HCl requirement, significant waste generation) drive research into solid acid catalysts. Zeolites, with their strong Brønsted acidity, shape selectivity, and ease of separation/reuse, are prime candidates. Among those investigated:

  • MCM-22 (MWW structure): Demonstrates significant promise. Its unique pore structure, featuring both 10-membered ring (MR) sinusoidal channels and large 12-MR supercages, facilitates the diffusion and reaction of bulky molecules like sec-butylbenzene and its precursors. MCM-22 exhibits high activity and, critically, superior selectivity towards SBB compared to AlCl₃, primarily by suppressing IBB formation. The confinement within the pores may restrict the spatial requirements for the carbocation rearrangement leading to IBB. Synthesis involves hydrothermal crystallization using specific structure-directing agents [1] [2].
  • Other Zeolites (Beta (BEA), Y (FAU), Mordenite (MOR)): Beta zeolite shows high activity due to its large 12-MR pores and strong acidity, but often exhibits lower selectivity than MCM-22 due to less confinement control over isomerization. Zeolite Y possesses large supercages but generally lower acid strength and can suffer from faster deactivation. Mordenite's one-dimensional 12-MR pores are prone to blocking by bulky products or coke. Modifications like dealumination or metal incorporation are often explored to improve performance [1] [3].
  • Stability and Deactivation: Zeolite deactivation occurs primarily via coking – the deposition of heavy, polyaromatic carbonaceous residues within pores or on the external surface blocking active sites. Regeneration involves periodic calcination in air to burn off coke. Catalyst design focuses on enhancing stability through hierarchical pore introduction (mesoporosity), controlled acidity (Si/Al ratio), and potentially incorporating metals to hydrogenate coke precursors [1] [2].

Table 2: Performance Comparison of Zeolite Catalysts for sec-Butylbenzene Synthesis

Zeolite TypeFramework CodePore SystemRelative ActivitySBB SelectivityIBB SuppressionKey Challenges
MCM-22MWW10-MR channels, 12-MR cagesHighVery HighExcellentComplex synthesis, Cost
BetaBEA3D 12-MRVery HighModerate-HighModerateFaster deactivation (coking)
YFAU3D 12-MR (large cages)ModerateModeratePoor-ModerateLower acid strength, Stability
MordeniteMOR1D 12-MR + 8-MR side-pocketsModerateModerateModeratePore blocking, Diffusion limits

Mechanistic Insights into Isomerization During Alkylation

The isomerization pathway leading to IBB is the most critical side reaction impacting SBB purity and downstream processing efficiency. Mechanistic studies confirm it proceeds via intramolecular hydride shift within the initially formed sec-butyl carbocation (CH₃-CH₂-Ȟ-CH-CH₃CH₃-ČH-CH-CH₃, followed by methyl shift: CH₃-ČH-CH-CH₃(CH₃)₂Ċ-CH₃ forming the tert-butyl carbocation). This isomerization occurs either:

  • Before Benzene Attack: The sec-butyl carbocation isomerizes to the tert-butyl carbocation in the bulk liquid phase, which then alkylates benzene to form IBB. This pathway dominates under conditions favoring carbocation stability and mobility (higher temperatures, longer residence times).
  • Within the Catalyst Complex: The isomerization occurs while the carbocation is still associated with the AlCl₃-based catalyst complex. The steric and electronic environment provided by the complex can influence the relative rates of isomerization versus direct benzene attack.

Zeolite catalysts like MCM-22 suppress IBB formation primarily through confinement effects. The spatial constraints within the 10-MR channels or the curvature of the 12-MR supercages hinder the formation or stabilization of the transition state required for the bulky tert-butyl carbocation compared to the less branched sec-butyl carbocation. This steric restriction provides a significant kinetic advantage for the direct alkylation pathway with the sec-butyl carbocation, leading to higher inherent selectivity. Furthermore, the strength and density of Brønsted acid sites (Si-OH-Al groups) in zeolites can be tuned to favor the primary alkylation step over the isomerization step, which often has a higher activation energy. Understanding these subtle differences in carbocation stability and mobility within different catalytic environments (homogeneous AlCl₃ complex vs. confined zeolite pores) is key to designing more selective catalysts [1] [3] [6].

Properties

CAS Number

68411-44-9

Product Name

Sec-butylbenzene

IUPAC Name

butan-2-ylbenzene

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

InChI

InChI=1S/C10H14/c1-3-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3

InChI Key

ZJMWRROPUADPEA-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1

Solubility

In water, 17.6 mg/L @ 25 °C
Miscible with alcohol, ether, benzene

Canonical SMILES

CCC(C)C1=CC=CC=C1

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